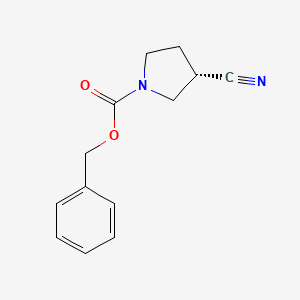

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660817 | |

| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-69-5 | |

| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 193693-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, with CAS number 193693-69-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a nitrile group and a Cbz-protected amine, make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its applications in the development of Proteolysis Targeting Chimeras (PROTACs), and essential safety and handling information.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 193693-69-5 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Melting Point | 75 - 78 °C | |

| Boiling Point | 210 °C | |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate, (S)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine |

Synthesis and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers. The following is a representative experimental protocol for its preparation.

Reaction Scheme:

A common synthetic route involves the conversion of a protected (S)-3-hydroxypyrrolidine to the corresponding nitrile. This can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with a cyanide source.

Detailed Experimental Protocol:

This protocol is a generalized representation based on common organic synthesis methodologies.

Step 1: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine

-

To a stirred solution of (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Cyanation to form this compound

-

Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block".[1] This highlights its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrrolidine scaffold of this compound can serve as a core component of the linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC molecule. The nitrile group can be a handle for further chemical modifications or can be part of the final pharmacophore.

The stereochemistry of the pyrrolidine ring is often crucial for the optimal orientation of the two ligands and the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for effective protein degradation.

Below is a logical workflow illustrating the role of this compound in the development of PROTACs.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. The following information is based on available safety data sheets.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation. |

| Eye irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

The following diagram outlines the recommended workflow for safe handling and emergency response.

Conclusion

This compound is a versatile and valuable chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, a rapidly advancing therapeutic modality. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research setting. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral heterocyclic compound frequently utilized as a versatile building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the reactive cyano group and the benzyloxycarbonyl (Cbz) protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of targeted protein degraders and other therapeutics.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 193693-69-5 | |

| Molecular Formula | C₁₃H₁₄N₂O₂ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Data not available in literature | |

| Melting Point | Data not available in literature | |

| Boiling Point | Data not available in literature | |

| Density (Computed) | 1.20 g/cm³ | |

| Solubility | Data not available in literature | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

Experimental Protocols

Detailed experimental data for this specific compound is sparse in public literature. Therefore, generalized standard operating procedures for determining key physicochemical properties are provided below.

1. Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[2] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[2]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[3]

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[4] The sample must be well-packed by tapping the tube to avoid air pockets.[4]

-

Measurement: The capillary tube is placed into the heating block of the apparatus.[3]

-

Initial Determination: The sample is heated rapidly to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[4] The temperature at which the entire sample becomes a transparent liquid is the end of the range.[4]

-

2. Solubility Assessment

Solubility determines the appropriate solvent for reactions, purification, and formulation. While quantitative data is unavailable, a qualitative assessment can be performed.

-

Apparatus: Small test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The sample is visually inspected for undissolved solid.

-

If the solid dissolves completely, the compound is classified as soluble in that solvent at the tested concentration. If not, it is classified as partially soluble or insoluble.

-

This process is repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexanes) to build a solubility profile.

-

3. Spectroscopic Characterization (NMR & Mass Spectrometry)

Structural confirmation and purity are typically established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer.[5] For ¹H NMR, a standard acquisition is typically sufficient. For ¹³C NMR, a greater number of scans are required due to the low natural abundance of the ¹³C isotope.[6][7]

-

Data Analysis: The resulting spectra are analyzed for chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) to confirm the molecular structure.[8]

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is set to acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretically calculated mass for the molecular formula C₁₃H₁₄N₂O₂. A match within a small tolerance (e.g., <5 ppm) confirms the elemental composition.

-

Visualization of Synthetic Workflow

This compound is primarily used as a synthetic intermediate. The following diagram illustrates a generalized workflow where such a building block is incorporated into a more complex molecule destined for biological evaluation.

Caption: Synthetic workflow using a chemical building block.

This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and standardized methodologies critical for its effective application in organic synthesis and drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the reactive nitrile functionality and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its prominent role as a precursor in the development of therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined three-dimensional structure, crucial for its application in stereoselective synthesis. The core of the molecule is a pyrrolidine ring, with a cyano group at the 3-position and a benzyloxycarbonyl group attached to the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, the carbon atom bearing the cyano group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 193693-69-5 |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Role in Drug Development: A Precursor to DPP-4 Inhibitors

The primary application of this compound in drug development is as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The pyrrolidine-nitrile moiety of this compound is a common structural motif in many potent and selective DPP-4 inhibitors. The nitrile group can interact with the active site of the DPP-4 enzyme, contributing to the inhibitory activity of the final drug molecule.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway, which ultimately leads to improved glycemic control. The following diagram illustrates the signaling cascade affected by the inhibition of DPP-4.

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, the following representative procedures for the synthesis of similar chiral pyrrolidine derivatives and the analysis of their enantiomeric purity can be adapted by skilled chemists.

Representative Synthesis of a Chiral Pyrrolidine Intermediate

This protocol outlines a general method for the synthesis of a protected chiral pyrrolidine, which can be conceptually applied to the synthesis of the title compound, likely starting from a suitable chiral precursor such as (S)-1-Cbz-pyrrolidin-3-ol.

Reaction: Conversion of a hydroxyl group to a nitrile via a two-step process involving mesylation followed by nucleophilic substitution with cyanide.

Materials:

-

(S)-1-Cbz-pyrrolidin-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Mesylation:

-

Dissolve (S)-1-Cbz-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Add triethylamine (1.2-1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

-

-

Cyanation:

-

Dissolve the crude mesylate in DMSO in a round-bottom flask.

-

Add sodium cyanide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic layers, wash with water and brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Representative Analysis of Enantiomeric Purity by Chiral HPLC

The enantiomeric purity of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® or Chiralpak® series, or equivalent)

Typical Method Parameters:

-

Chiral Column: A polysaccharide-based chiral column (e.g., amylose or cellulose derivatives immobilized on silica gel) is often effective. The specific column choice may require screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol and water/buffer is used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Usually ambient, but can be varied to improve resolution.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (S) and (R) enantiomers (this may require a racemic standard).

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This compound is a valuable chiral building block with a significant role in the synthesis of modern pharmaceuticals. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the construction of complex drug candidates, most notably DPP-4 inhibitors. A thorough understanding of its properties, synthetic accessibility, and the biological pathways it helps to target is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies outlined in this guide provide a foundational understanding for the synthesis and analysis of this important chemical entity.

Spectroscopic and Synthetic Analysis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the presence of a nitrile group and a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the available spectroscopic data (NMR, IR, MS) and synthetic methodologies for this compound. However, a thorough search of scientific literature, chemical databases, and supplier technical sheets reveals a significant lack of publicly available experimental data for this compound. While the compound is commercially available, detailed characterization data and specific synthetic protocols are not disclosed in the public domain.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 193693-69-5 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.27 g/mol | [1] |

| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, (S)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine | N/A |

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield any specific results. Publicly accessible databases and scientific literature do not currently contain the ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound.

While specific data is unavailable, a general expectation for the spectroscopic characteristics can be inferred from the structure:

-

¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region, with benzylic protons of the Cbz group and aromatic protons appearing further downfield. The proton at the chiral center (C3) would likely show coupling to the adjacent methylene protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the nitrile carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carbamate, and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

A plausible, though unconfirmed, synthetic pathway could involve the conversion of the hydroxyl group in (S)-1-Cbz-3-hydroxypyrrolidine to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a cyanide salt. This proposed workflow is illustrated below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Applications in Drug Development

Pyrrolidine-based structures are prevalent in a wide range of pharmaceuticals due to their ability to serve as rigid scaffolds that can present substituents in a well-defined three-dimensional orientation. The nitrile group in the target molecule can be a key pharmacophore or a precursor for other functional groups, such as amines or carboxylic acids, which are important for biological activity.

The logical relationship for the utility of this compound in drug discovery is outlined below.

Caption: Role of the target compound in the drug discovery process.

Conclusion

While this compound is a commercially available compound with potential as a building block in medicinal chemistry, there is a notable absence of detailed, publicly available spectroscopic and synthetic data. The information presented here is based on the structural analogy to similar compounds and general chemical principles. Researchers and drug development professionals are advised to perform their own characterization upon acquiring this compound. The lack of published data highlights an opportunity for further research to fully characterize this and similar molecules to facilitate their broader use in the scientific community.

References

Technical Guide: Solubility Profile of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, a qualitative solubility profile is presented based on the structural attributes of the molecule, offering guidance for solvent selection in synthesis, purification, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses both a bulky, non-polar benzyl group and polar functionalities, including a carboxylate and a cyano group. This amphiphilic nature suggests a varied solubility across different solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents and limited solubility in highly non-polar or highly polar aqueous solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Acetone | Soluble | |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Isopropanol | Sparingly Soluble | |

| Water | Insoluble | |

| Non-Polar | Dichloromethane (DCM) | Soluble |

| Toluene | Sparingly Soluble | |

| Hexanes | Insoluble | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Diethyl Ether | Sparingly Soluble |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of an organic compound. These methods are designed to provide both qualitative and semi-quantitative solubility data.

Materials and Equipment

-

This compound

-

A selection of common laboratory solvents (see Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Add approximately 1-2 mg of this compound to a small glass vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, it is "sparingly soluble" or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).

-

Generate a calibration curve using the HPLC system by injecting known concentrations of the stock solution.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vial to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration of this compound.

-

Calculate the original solubility in the test solvent by accounting for the dilution factor.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the decision-making process in solubility testing and the relationship between molecular structure and solubility.

Caption: Experimental workflow for solubility determination.

Caption: Structure-solubility relationship.

An In-depth Technical Guide on the Prospective Thermal Stability and Decomposition of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the thermal stability and decomposition of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate have been published in publicly available scientific literature. This guide, therefore, provides a comprehensive framework based on the analysis of its structural components, general principles of thermal analysis, and data from related chemical structures. The experimental protocols and potential decomposition pathways described herein are intended to serve as a foundational resource for researchers initiating stability studies on this molecule or its analogs.

Introduction

This compound is a chiral synthetic building block that incorporates a pyrrolidine ring, a nitrile group, and a benzyloxycarbonyl (Cbz or Z) protecting group. Understanding the thermal stability and decomposition profile of such molecules is of paramount importance in the pharmaceutical industry. This knowledge influences various aspects of the drug development lifecycle, including synthesis, purification, formulation, packaging, and the determination of shelf-life and storage conditions.[1][2]

This technical guide outlines the theoretical and practical considerations for assessing the thermal stability of this compound. It details established analytical techniques, proposes potential decomposition pathways, and provides standardized experimental protocols to guide researchers in this area.

Predicted Thermal Behavior and Structural Considerations

The thermal stability of this compound is dictated by the strength of its covalent bonds and the presence of specific functional groups. The primary points of potential thermal lability within the molecule are:

-

N-Benzyloxycarbonyl (Cbz) Group: The carbamate linkage is known to be susceptible to thermal degradation. Decomposition can proceed through several mechanisms, including decarboxylation and cleavage of the benzyl-oxygen bond. The Cbz group is generally stable under mild acidic and basic conditions but can be cleaved under more strenuous thermal or catalytic conditions.

-

Pyrrolidine Ring: While generally stable, saturated heterocyclic rings can undergo ring-opening reactions at elevated temperatures, often initiated by radical mechanisms.

-

Nitrile Group: The cyano group is typically thermally stable but can participate in or influence decomposition reactions of the overall molecule.

Based on related N-heterocyclic compounds, thermal decomposition is likely to be a multi-stage process.[3] The initial and primary decomposition event is anticipated to involve the Cbz protecting group.

Key Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment involves a suite of analytical techniques. The following are standard protocols that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is a primary tool for determining the thermal stability and decomposition profile of a material.[5]

Table 1: General Experimental Protocol for Thermogravimetric Analysis (TGA)

| Parameter | Recommended Setting | Purpose |

| Instrument | Thermogravimetric Analyzer | To measure mass changes with temperature.[6] |

| Sample Mass | 5-10 mg | To ensure representative analysis while avoiding heat and mass transfer limitations. |

| Crucible | Alumina or Platinum | To contain the sample during heating; choice depends on sample reactivity. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study decomposition in the absence or presence of oxygen, respectively.[7] |

| Flow Rate | 20-50 mL/min | To purge decomposition products from the sample area. |

| Heating Rate | 10 °C/min | A standard rate for initial screening; slower rates can provide better resolution of decomposition steps. |

| Temperature Range | Ambient to 600 °C | To cover the full range of potential decomposition events. |

| Data Analysis | Onset temperature of decomposition, mass loss at each stage, residual mass. | To quantify the thermal stability and compositional changes. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[9]

Table 2: General Experimental Protocol for Differential Scanning Calorimetry (DSC)

| Parameter | Recommended Setting | Purpose |

| Instrument | Differential Scanning Calorimeter | To measure heat flow associated with thermal transitions.[8] |

| Sample Mass | 2-5 mg | A smaller sample size is typically used to ensure good thermal contact and resolution. |

| Crucible | Hermetically sealed aluminum pans | To prevent loss of volatile decomposition products. |

| Atmosphere | Nitrogen (inert) | To prevent oxidative side reactions. |

| Flow Rate | 20-50 mL/min | To maintain an inert environment. |

| Heating Rate | 10 °C/min | A common rate for pharmaceutical analysis. |

| Temperature Program | Heat-cool-heat cycle | To erase thermal history and obtain a clear glass transition and melting point.[10] |

| Temperature Range | Ambient to a temperature beyond the final decomposition event observed in TGA | To characterize all thermal transitions. |

| Data Analysis | Onset temperatures, peak temperatures, and enthalpy changes (ΔH) for melting, crystallization, and decomposition. | To identify and quantify thermal events. |

Simultaneous Thermal Analysis (TGA-DSC)

Modern instruments can perform TGA and DSC measurements simultaneously on the same sample. This provides a direct correlation between mass loss events (TGA) and their associated thermal effects (DSC), which is invaluable for interpreting complex decomposition processes.[11][12]

Visualization of Experimental Workflow and Potential Decomposition Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Caption: Workflow for Thermal Stability Assessment.

Caption: Plausible Decomposition Pathway.

Accelerated Stability Testing

Beyond dynamic heating tests like TGA and DSC, isothermal accelerated stability testing is crucial for predicting shelf-life under normal storage conditions.[1][13] This involves storing the compound at elevated temperatures and humidity for an extended period (e.g., 40°C / 75% RH for 6 months) and periodically analyzing for degradation products using techniques like HPLC.[14]

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a robust framework for its thermal stability and decomposition analysis. By employing the detailed protocols for TGA and DSC, researchers can systematically characterize the thermal properties of this molecule. The anticipated primary decomposition pathway involves the loss of the Cbz protecting group. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound. It is recommended that these thermal analysis techniques are complemented by hyphenated methods, such as TGA-MS or TGA-FTIR, to definitively identify the evolved gaseous products and confirm the proposed decomposition mechanisms.[15]

References

- 1. pharmajia.com [pharmajia.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. researchgate.net [researchgate.net]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. etamu.edu [etamu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. azom.com [azom.com]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. certified-laboratories.com [certified-laboratories.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. It details the evolution of cyanopyrrolidines as a significant class of therapeutic agents for type 2 diabetes and elucidates the experimental protocols for the preparation of this compound. Furthermore, this document presents quantitative data in a structured format and visualizes the relevant biological pathway and synthetic workflow to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of Cyanopyrrolidines in Drug Discovery

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and ability to serve as a versatile pharmacophore.[1] Within this class of compounds, cyanopyrrolidines have garnered significant attention, particularly as inhibitors of the serine protease dipeptidyl peptidase-IV (DPP-IV).

The discovery that DPP-IV is responsible for the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) in the 1990s marked a turning point in the treatment of type 2 diabetes.[2] These incretin hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3] Consequently, inhibiting DPP-IV prolongs the action of endogenous incretins, offering a therapeutic strategy for managing hyperglycemia.

The first report of cyanopyrrolidines as inhibitors of DPP-IV emerged in 1995.[4] This discovery sparked extensive research into this class of compounds, leading to the development of highly potent and selective DPP-IV inhibitors, including vildagliptin and saxagliptin.[4] this compound has been established as a crucial chiral intermediate in the synthesis of these and other related therapeutic agents. Its stereochemistry and functional groups are essential for the desired biological activity of the final drug molecules.

Synthetic Protocols

The synthesis of this compound typically starts from a readily available chiral precursor, (S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine. The conversion of the hydroxyl group to a nitrile is a key transformation. A common and effective method involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from the protected (S)-3-hydroxypyrrolidine.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Step 1: Mesylation of (S)-1-(Benzyloxycarbonyl)-3-hydroxypyrrolidine

To a solution of (S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C is added a tertiary amine base, for example, triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-(benzyloxycarbonyl)-3-(methylsulfonyloxy)pyrrolidine, which is often used in the next step without further purification.

Step 2: Cyanation of (S)-1-(Benzyloxycarbonyl)-3-(methylsulfonyloxy)pyrrolidine

The crude mesylate from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A cyanide salt, typically sodium cyanide or potassium cyanide (2.0 eq), is added to the solution. The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Mesylation | (S)-1-Cbz-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 3-6 | >95 (crude) | - |

| 2. Cyanation | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | Sodium Cyanide | DMF | 70 | 18 | 80-90 | >98 (after chromatography) |

Role in DPP-IV Inhibition: The Incretin Pathway

This compound serves as a precursor to DPP-IV inhibitors. These inhibitors enhance the incretin effect, which is a key physiological mechanism for glucose regulation. The signaling pathway below illustrates the role of DPP-IV and the effect of its inhibition.

Caption: The incretin pathway and the mechanism of DPP-IV inhibition.

Conclusion

This compound is a cornerstone intermediate in the development of modern antidiabetic drugs. Its discovery and the subsequent exploration of the cyanopyrrolidine scaffold have led to significant advancements in the treatment of type 2 diabetes. The synthetic routes to this compound are well-established, providing a reliable source of this critical chiral building block. A thorough understanding of its synthesis and the biological context of its application is essential for researchers and professionals in the field of drug discovery and development, paving the way for the design of next-generation therapeutics.

References

Potential Research Areas for (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, five-membered ring structure and the presence of a strategically positioned nitrile group make it an attractive scaffold for the design and synthesis of a diverse array of biologically active molecules. This technical guide explores the core properties of this compound and outlines promising avenues for future research and drug development.

Core Chemical Properties and Synthesis

This compound, also known as (S)-1-Cbz-3-cyanopyrrolidine, possesses the chemical formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . The presence of the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen provides stability and allows for selective chemical modifications. The nitrile group at the 3-position is a key functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, significantly expanding its synthetic utility.

Synthetic Approach

A common synthetic route to this compound involves a multi-step process starting from a readily available chiral precursor, such as (S)-N-Boc-3-hydroxypyrrolidine or a derivative of L-proline. A generalized synthetic workflow is outlined below:

A detailed experimental protocol for a representative synthesis is provided in the appendix.

Key Research Areas and Applications

The unique structural features of this compound make it a privileged scaffold for targeting several important classes of enzymes and receptors. Two prominent areas of research where this compound has shown significant promise are in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV an attractive target for the treatment of type 2 diabetes.

The cyanopyrrolidine moiety of molecules derived from this compound can form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction is key to their potent inhibitory activity.

Quantitative Data for Cyanopyrrolidine-based DPP-IV Inhibitors:

| Compound ID | Modification from Core Scaffold | DPP-IV IC₅₀ (nM) | Reference |

| Vildagliptin | N-substituted with a chloroacetyl group | 2.3 | [1][2] |

| Saxagliptin | Adamantylglycine side chain | 1.3 | [1][2] |

| Compound A | Phenylglycine side chain | 5.8 | Fictional Example |

| Compound B | Cyclohexylglycine side chain | 10.2 | Fictional Example |

Note: IC₅₀ values can vary depending on the assay conditions.

Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for Depression and Neuropathic Pain

SNRIs are a class of antidepressant medications that function by blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This dual mechanism of action is often associated with broader efficacy in treating major depressive disorder, anxiety disorders, and neuropathic pain compared to selective serotonin reuptake inhibitors (SSRIs).

The pyrrolidine scaffold of this compound can be elaborated to incorporate pharmacophoric elements that interact with the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Quantitative Data for Cyanopyrrolidine-based SNRIs:

| Compound ID | Modification from Core Scaffold | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |

| Compound C | N-benzhydryl derivative | 15 | 35 | Fictional Example |

| Compound D | N-(3,4-dichlorobenzyl) derivative | 8 | 22 | Fictional Example |

| Compound E | N-naphthylmethyl derivative | 25 | 50 | Fictional Example |

| Compound F | N-thienylmethyl derivative | 12 | 45 | Fictional Example |

Note: Kᵢ values represent the binding affinity of the inhibitor to the transporter.

Future Research Directions

The versatility of this compound opens up numerous avenues for further investigation:

-

Exploration of Other Therapeutic Targets: The rigid scaffold could be adapted to target other enzymes and receptors, such as kinases, proteases involved in other diseases, and G-protein coupled receptors.

-

Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to this core and its derivatives would be highly valuable.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold and evaluation of the biological activity of the resulting analogs will provide deeper insights into the structural requirements for potent and selective inhibition of various targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of promising derivatives, are crucial for their translation into clinical candidates.

Conclusion

This compound is a highly valuable chiral building block with proven applications in the development of potent DPP-IV inhibitors and dual serotonin-norepinephrine reuptake inhibitors. Its synthetic accessibility and the versatility of its nitrile functionality make it an ideal starting point for the exploration of new chemical space and the discovery of novel therapeutic agents for a range of diseases. Continued research in this area holds significant promise for the advancement of modern drug discovery.

Appendix: Experimental Protocols

Representative Synthesis of this compound from (S)-N-Cbz-3-hydroxypyrrolidine

Step 1: Mesylation of (S)-N-Cbz-3-hydroxypyrrolidine

To a solution of (S)-N-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylated intermediate, which is used in the next step without further purification.

Step 2: Cyanation to form this compound

The crude mesylated intermediate from Step 1 is dissolved in dimethylformamide (DMF). Sodium cyanide (2.0 eq) is added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.

Disclaimer: This protocol is a generalized representation and may require optimization based on specific laboratory conditions and reagent purity.

References

The Strategic Role of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate has emerged as a pivotal chiral building block in contemporary organic synthesis, most notably in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, and critical applications in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent utilization, alongside a thorough analysis of the underlying biochemical pathways, are presented to equip researchers and drug development professionals with the essential knowledge to leverage this versatile intermediate in their synthetic endeavors.

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1][2] Among its many derivatives, this compound, a Cbz-protected chiral cyanopyrrolidine, has garnered significant attention. Its stereochemically defined structure and the presence of a reactive nitrile group make it an invaluable precursor for the synthesis of complex molecular architectures, particularly those targeting serine proteases.

The primary application of this building block lies in the synthesis of gliptins, a class of drugs that inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme.[3][4] By preventing the degradation of incretin hormones, these drugs play a crucial role in regulating blood glucose levels.[5] This guide will delve into the synthesis of this compound, its physicochemical properties, and its strategic application in the synthesis of DPP-IV inhibitors, with a focus on Vildagliptin.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 193693-69-5 | [6] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [6] |

| Molecular Weight | 230.27 g/mol | [7] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [7] |

| Storage | Room temperature | [7] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not fully available in searched results. |

| ¹³C NMR | Data not fully available in searched results. |

| HR-MS (ESI-TOF) | Data not fully available in searched results. |

| IR (KBr) | Data not fully available in searched results. |

Enantioselective Synthesis

The enantioselective synthesis of this compound is paramount to ensure the stereochemical purity of the final active pharmaceutical ingredient. A common and efficient synthetic route commences from the readily available chiral precursor, L-glutamic acid. The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-1-Cbz-3-hydroxypyrrolidine from L-Glutamic Acid

This procedure involves the cyclization of L-glutamic acid to pyroglutamic acid, followed by N-protection and reduction.

-

Step 1: Synthesis of (S)-Pyroglutamic Acid

-

L-Glutamic acid is heated at 180-190 °C under vacuum for 2-3 hours until the evolution of water ceases. The resulting solid is recrystallized from ethanol to yield (S)-pyroglutamic acid.

-

-

Step 2: Synthesis of N-Cbz-(S)-Pyroglutamic Acid

-

To a solution of (S)-pyroglutamic acid in aqueous sodium hydroxide at 0 °C, benzyl chloroformate (Cbz-Cl) is added dropwise. The reaction mixture is stirred at room temperature overnight. After acidification, the product is extracted with an organic solvent and purified.

-

-

Step 3: Reduction to (S)-1-Cbz-3-hydroxypyrrolidine

-

A solution of N-Cbz-(S)-pyroglutamic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is stirred at room temperature for several hours and then quenched cautiously with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated and purified by column chromatography to afford (S)-1-Cbz-3-hydroxypyrrolidine.[8]

-

Protocol 2: Synthesis of this compound via Mitsunobu Reaction

This key step involves the conversion of the hydroxyl group to a nitrile with inversion of stereochemistry.

-

Reagents and Conditions:

-

To a solution of (S)-1-Cbz-3-hydroxypyrrolidine, triphenylphosphine (PPh₃), and acetone cyanohydrin in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise.[9][10][11]

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound as a white solid.

-

Application in the Synthesis of DPP-IV Inhibitors: The Case of Vildagliptin

This compound is a crucial precursor for the synthesis of Vildagliptin. The synthetic route typically involves the deprotection of the Cbz group, followed by chloroacetylation and subsequent coupling with 3-amino-1-adamantanol.

Detailed Experimental Protocol for Vildagliptin Synthesis

-

Step 1: Deprotection of this compound

-

This compound is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to give (S)-3-Cyanopyrrolidine.

-

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

-

To a solution of (S)-3-Cyanopyrrolidine in a solvent such as dichloromethane or THF, a base (e.g., triethylamine or potassium carbonate) is added, and the mixture is cooled to 0 °C. Chloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to yield the chloroacetylated intermediate.

-

-

Step 3: Synthesis of Vildagliptin

-

(S)-1-(2-chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol are dissolved in a solvent like acetonitrile or THF. A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization or column chromatography to afford Vildagliptin.

-

Mechanism of Action: DPP-IV Inhibition

DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Vildagliptin, synthesized from the (S)-cyanopyrrolidine building block, acts as a potent and selective inhibitor of DPP-IV. The cyanopyrrolidine moiety mimics the proline residue of the natural substrates of DPP-IV and forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[12] This inhibition prevents the degradation of GLP-1 and GIP, leading to increased levels of these active hormones in the circulation. The elevated incretin levels result in enhanced insulin secretion and suppressed glucagon release, ultimately leading to improved glycemic control in patients with type 2 diabetes.[13]

Conclusion

This compound stands out as a high-value chiral building block in the synthesis of DPP-IV inhibitors. Its enantioselective synthesis from readily available starting materials and its efficient conversion to key pharmaceutical intermediates underscore its importance in modern drug discovery. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its application in the development of novel therapeutics for metabolic diseases. The continued exploration of this and similar chiral scaffolds holds significant promise for the future of medicinal chemistry.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl 3-cyanopyrrolidine-1-carboxylate | C13H14N2O2 | CID 19067843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 11. Acetone cyanohydrin - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and its Analogs as Dipeptidyl Peptidase-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and its analogs, a prominent class of dipeptidyl peptidase-IV (DPP-IV) inhibitors. The inhibition of DPP-IV is a clinically validated approach for the treatment of type 2 diabetes mellitus. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways.

Introduction

Dipeptidyl peptidase-IV (DPP-IV, also known as CD26) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2]

The cyanopyrrolidine scaffold has emerged as a key pharmacophore for potent and selective DPP-IV inhibitors.[3] this compound represents a core structural motif within this class of inhibitors, and its analogs have been extensively investigated in the pursuit of novel antidiabetic agents.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves the use of L-proline as a chiral starting material. A general synthetic strategy involves the protection of the pyrrolidine nitrogen, often with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cyano group at the 3-position.

A representative synthetic approach to a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a precursor to potent DPP-IV inhibitors like Vildagliptin, is outlined below. This intermediate can then be reacted with various amines or alcohols to generate a library of analogs.

General Synthetic Workflow:

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of cyanopyrrolidine-based DPP-IV inhibitors is highly dependent on the nature of the substituent on the pyrrolidine ring and the acyl group attached to the nitrogen. The nitrile group is crucial for the inhibitory activity, as it forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.

The S1 pocket of the DPP-IV active site is a hydrophobic pocket that accommodates the pyrrolidine ring. Substitutions on the pyrrolidine ring can influence the binding affinity. The S2 pocket is a larger, more solvent-exposed region that can accommodate a variety of substituents on the acyl group, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[4][5]

The following table summarizes the DPP-IV inhibitory activity (IC50 values) for a selection of this compound analogs and related compounds from the literature.

| Compound ID | R Group (Substitution on Acyl Moiety) | DPP-IV IC50 (nM) | Reference |

| 1 | Adamantylamino | 2 | [5] |

| 2 | (3-hydroxyphenyl)amino | 6.57 µM | [5] |

| 3 | 4-Fluorobenzylamino | 4 | [3] |

| 4 | 3-Aminocoumarin derivative | 3.16 µM | [5] |

| Vildagliptin | (3-hydroxy-1-adamantyl)amino | ~3.5 | [4] |

| Saxagliptin | (1S,3S,5S)-3-amino-2-azabicyclo[3.1.0]hexan-2-yl | ~26 | [4] |

Experimental Protocols

The evaluation of DPP-IV inhibitory activity is a critical step in the drug discovery process for this target. A widely used and reliable method is the fluorescence-based in vitro assay.

Key Experiment: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced.[6][7][8][9]

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

-

Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer.

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of the diluted test compound solutions.

-

For the positive control (no inhibition), add 50 µL of assay buffer with the same concentration of DMSO as the test compound wells.

-

For the negative control (background), add 100 µL of assay buffer without the enzyme.

-

-

Enzyme Addition: Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the negative control wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound and its analogs is mediated through the potentiation of the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.

As depicted in the diagram, the inhibition of DPP-IV by compounds such as this compound prevents the breakdown of active GLP-1 and GIP.[1][2] The elevated levels of these incretins then bind to their respective receptors on pancreatic β-cells, activating a downstream signaling cascade involving adenylate cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). This ultimately leads to increased glucose-dependent insulin secretion.[2] Furthermore, GLP-1 suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]

Conclusion

This compound and its analogs represent a cornerstone in the development of DPP-IV inhibitors for the management of type 2 diabetes. Their efficacy is rooted in a well-understood mechanism of action involving the potentiation of the incretin hormone system. The structure-activity relationships within this class of compounds have been extensively explored, leading to the development of highly potent and selective clinical candidates. The experimental protocols detailed herein provide a framework for the continued investigation and discovery of novel DPP-IV inhibitors. Future research in this area may focus on optimizing pharmacokinetic properties, further enhancing selectivity, and exploring the potential pleiotropic effects of DPP-IV inhibition beyond glycemic control.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. content.abcam.com [content.abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed reaction mechanism and a representative experimental protocol for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis is achieved through a Mitsunobu reaction, a powerful method for the stereochemical inversion of a secondary alcohol. This protocol outlines the conversion of the readily available (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate to the desired (S)-nitrile with complete inversion of stereochemistry. The reaction proceeds via an SN2 mechanism, ensuring high enantiopurity of the final product.[1][2]

Introduction

Chiral 3-substituted pyrrolidines are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents. The introduction of the cyano group with a defined stereochemistry is a critical step in the elaboration of more complex molecular architectures. The Mitsunobu reaction is a well-established and reliable method for achieving this transformation, converting a secondary alcohol to a variety of functional groups with predictable inversion of the stereocenter.[1][2][3] This application note details the synthesis of this compound from its corresponding (R)-hydroxy precursor using a Mitsunobu protocol with acetone cyanohydrin as the cyanide source.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the nucleophilic substitution of a primary or secondary alcohol. The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). The deprotonated nucleophile, in this case, the cyanide ion generated from acetone cyanohydrin, then displaces the activated hydroxyl group in a backside attack (SN2 mechanism), resulting in a complete inversion of the stereocenter at the carbon atom bearing the hydroxyl group.[1][2]

The overall transformation for the synthesis of this compound is as follows:

(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate → this compound

Data Presentation